3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime
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Overview
Description
3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime is a heterocyclic compound that features a bromophenyl group attached to an indeno-pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized with an indanone derivative under acidic conditions to yield the indeno-pyridazinone core. The oxime functionality is introduced by reacting the resulting compound with hydroxylamine hydrochloride in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
Oxidation: N-oxides of the indeno-pyridazinone core.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: These compounds share the pyridazinone core and exhibit similar biological activities.
Indeno-pyridazinone derivatives: Compounds with similar indeno-pyridazinone structures but different substituents.
Uniqueness
3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime is unique due to the presence of the bromophenyl group and the oxime functionality, which can impart distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime is a synthetic compound belonging to the class of indeno-pyridazine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including antimicrobial, antioxidant, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromophenyl group attached to an indeno-pyridazine core, which is known for its potential pharmacological properties.
Antimicrobial Activity
Recent studies have investigated the antimicrobial potential of various indeno-pyridazine derivatives. The compound was evaluated against several strains of bacteria and fungi. For instance, a study reported that certain derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined for the most active derivatives, indicating their efficacy compared to standard antibiotics like gentamicin .
Table 1: Antimicrobial Activity of Indeno-Pyridazine Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 12 |
This compound | Escherichia coli | 15 |
Gentamicin | Staphylococcus aureus | 8 |
Gentamicin | Escherichia coli | 10 |
Antioxidant Activity
The antioxidant properties of the compound were assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that the compound exhibited notable free radical scavenging activity, suggesting its potential as an antioxidant agent. This activity is crucial for mitigating oxidative stress-related diseases .
Table 2: Antioxidant Activity of Indeno-Pyridazine Derivatives
Compound | DPPH Scavenging Activity (%) at 100 µg/mL |
---|---|
This compound | 75 |
Ascorbic Acid (Control) | 90 |
Anticancer Activity
The anticancer potential of indeno-pyridazine derivatives has been explored in several studies. One study highlighted the ability of these compounds to inhibit cancer cell proliferation in various cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The compound demonstrated significant cytotoxic effects with IC50 values indicating effective concentration levels for inhibiting cell growth .
Table 3: Cytotoxic Effects on Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 20 |
This compound | A549 | 25 |
Doxorubicin (Control) | HeLa | 15 |
Doxorubicin (Control) | A549 | 18 |
The biological activities of indeno-pyridazine derivatives are hypothesized to be linked to their ability to interact with various biological targets. Molecular docking studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. The binding affinities observed in these studies indicate a strong interaction between the compound and its targets, which could explain its potent biological effects .
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds within this class. For example:
- A study synthesized a series of indeno-pyridazine derivatives and screened them for antimicrobial activity against clinical isolates of bacteria. The findings revealed that modifications on the phenyl ring significantly affected their antimicrobial potency.
- Another investigation focused on the structure-activity relationship (SAR) among various indeno-pyridazines, establishing that specific substitutions enhance biological activity.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-nitroso-2H-indeno[1,2-c]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O/c18-11-7-5-10(6-8-11)15-9-14-16(20-19-15)12-3-1-2-4-13(12)17(14)21-22/h1-9,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFWSUIDIQBXQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C2=NNC(=C3)C4=CC=C(C=C4)Br)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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